1-[(2-Chlorophenyl)methylidene]-2-(4-nitrophenyl)hydrazine
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Overview
Description
1-[(2-Chlorophenyl)methylidene]-2-(4-nitrophenyl)hydrazine is an organic compound with the molecular formula C13H10ClN3O2. It is a hydrazone derivative formed by the reaction of hydrazine with aldehydes or ketones.
Preparation Methods
The synthesis of 1-[(2-Chlorophenyl)methylidene]-2-(4-nitrophenyl)hydrazine typically involves the condensation reaction between 2-chlorobenzaldehyde and 4-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a basis for potential scale-up processes. The key steps involve:
- Dissolving 2-chlorobenzaldehyde and 4-nitrophenylhydrazine in ethanol.
- Heating the mixture under reflux for several hours.
- Cooling the reaction mixture to precipitate the product.
- Filtering and recrystallizing the product to obtain pure this compound .
Chemical Reactions Analysis
1-[(2-Chlorophenyl)methylidene]-2-(4-nitrophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzene ring.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt).
Major products formed from these reactions include:
Aminated derivatives: Formed by reduction of the nitro group.
Substituted hydrazones: Formed by nucleophilic substitution at the chlorinated benzene ring.
Scientific Research Applications
1-[(2-Chlorophenyl)methylidene]-2-(4-nitrophenyl)hydrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)methylidene]-2-(4-nitrophenyl)hydrazine involves its interaction with various molecular targets and pathways. The compound’s hydrazone moiety allows it to form stable complexes with metal ions, which can influence its biological activity. Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
1-[(2-Chlorophenyl)methylidene]-2-(4-nitrophenyl)hydrazine can be compared with other similar compounds, such as:
1-[(4-Chlorophenyl)methylidene]-2-(4-nitrophenyl)hydrazine: Similar structure but with a different substitution pattern on the benzene ring.
2-[(4-Chlorophenyl)methylidene]propanedinitrile: Contains a nitrile group instead of a hydrazone moiety.
Indole derivatives: Share similar biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorinated and nitro-substituted aromatic rings, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
14295-17-1 |
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Molecular Formula |
C13H10ClN3O2 |
Molecular Weight |
275.69 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methylideneamino]-4-nitroaniline |
InChI |
InChI=1S/C13H10ClN3O2/c14-13-4-2-1-3-10(13)9-15-16-11-5-7-12(8-6-11)17(18)19/h1-9,16H |
InChI Key |
VYNDYTODNXRKJN-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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